Cas no 1078-30-4 (quinoline-7-carboxylic acid)
quinoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Quinolinecarboxylic acid
- Quinoline-7-carboxylic acid
- 7-Carboxyquinoline
- quinolin-7-carboxylic acid
- 7-Carboxyquinoline, 7-Carboxy-1-azanaphthalene
- AKOS BBS-00005341
- 7-QUINOLINEcarboxylic acid 98%
- 7-Quinolinecarboxylic acid ,98%
- 7-Quinolinecarboxylic acid, 95+%
- 7-Quinolinecarboxylicacid
- WXXVQWSDMOAHHV-UHFFFAOYSA-N
- 7-Quinoline-carboxylic acid
- 7-quinoline carboxylic acid
- EBD958
- BCP10039
- STL227799
- SBB041648
- RP02793
- MB00424
- BC228629
- AM802903
- AB0034
- AB0034669
- ST2412585
- X8858
- ST45174848
- 4C
- AKOS000270294
- A801765
- SY065640
- AC-4532
- MFCD00047617
- FT-0633308
- 1078-30-4
- EN300-97215
- Z1198148848
- F2191-0006
- W-204648
- FS-2897
- PS-8648
- CS-D0464
- DTXSID50344784
- SCHEMBL1145034
- DB-040787
- quinoline-7-carboxylic acid
-
- MDL: MFCD00047617
- Inchi: 1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)
- InChI Key: WXXVQWSDMOAHHV-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=CC=CN=C2C=1)=O
Computed Properties
- Exact Mass: 173.04800
- Monoisotopic Mass: 173.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2
Experimental Properties
- Density: 1.2427 (rough estimate)
- Melting Point: 249.5°C
- Boiling Point: 348.7°C at 760 mmHg
- Flash Point: 348.7 °C at 760 mmHg
- Refractive Index: 1.5200 (estimate)
- PSA: 50.19000
- LogP: 1.93300
quinoline-7-carboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Safety Instruction: 24/25
- Storage Condition:Sealed in dry,Room Temperature
quinoline-7-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK543-1g |
quinoline-7-carboxylic acid |
1078-30-4 | 98% | 1g |
644.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK543-50mg |
quinoline-7-carboxylic acid |
1078-30-4 | 98% | 50mg |
89.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK543-250mg |
quinoline-7-carboxylic acid |
1078-30-4 | 98% | 250mg |
317CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK543-200mg |
quinoline-7-carboxylic acid |
1078-30-4 | 98% | 200mg |
209.0CNY | 2021-07-13 | |
| abcr | AB467237-1 g |
Quinoline-7-carboxylic acid, min. 95%; . |
1078-30-4 | 1g |
€169.20 | 2023-06-15 | ||
| abcr | AB467237-5 g |
Quinoline-7-carboxylic acid, min. 95%; . |
1078-30-4 | 5g |
€430.90 | 2023-06-15 | ||
| Ambeed | A120178-100mg |
7-Quinolinecarboxylic acid |
1078-30-4 | 98% | 100mg |
$12.0 | 2025-03-03 | |
| Ambeed | A120178-250mg |
7-Quinolinecarboxylic acid |
1078-30-4 | 98% | 250mg |
$22.0 | 2025-03-03 | |
| Ambeed | A120178-1g |
7-Quinolinecarboxylic acid |
1078-30-4 | 98% | 1g |
$34.0 | 2025-03-03 | |
| Ambeed | A120178-5g |
7-Quinolinecarboxylic acid |
1078-30-4 | 98% | 5g |
$149.0 | 2025-03-03 |
quinoline-7-carboxylic acid Suppliers
quinoline-7-carboxylic acid Related Literature
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L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437
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2. 647. The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acidsJohn T. Stock,T. R. Williams,F. J. Pinchin J. Chem. Soc. 1960 3221
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Fabrice Eckes,Véronique Bulach,Aurélie Guenet,Cristian A. Strassert,Luisa De Cola,Mir Wais Hosseini Chem. Commun. 2010 46 619
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Michal Mal?ek,Júlia Ko?í?ková,Peter Herich,Peter Rapta,Iryna Stepanenko,Vladimir B. Arion New J. Chem. 2020 44 13195
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Vitaliy M. Sviripa,Ravshan Burikhanov,Josiah M. Obiero,Yaxia Yuan,Justin R. Nickell,Linda P. Dwoskin,Chang-Guo Zhan,Chunming Liu,Oleg V. Tsodikov,Vivek M. Rangnekar,David S. Watt Org. Biomol. Chem. 2016 14 74
Additional information on quinoline-7-carboxylic acid
Quinoline-7-carboxylic Acid (CAS No. 1078-30-4): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry
Quinoline-7-carboxylic acid, with the chemical identifier CAS No. 1078-30-4, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its structural versatility and biological activity. This compound, a derivative of quinoline, features a carboxylic acid functional group at the 7-position, making it a valuable scaffold for the design and synthesis of novel therapeutic agents.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of a carboxylic acid moiety at the 7-position of the quinoline ring enhances its reactivity and allows for further functionalization, enabling the development of structurally diverse derivatives with tailored biological profiles.
In recent years, quinoline-7-carboxylic acid has been extensively studied for its potential in drug discovery. One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of more complex molecules. For instance, it can be readily converted into amides, esters, and other derivatives through standard organic reactions, which can then be explored for their pharmacological properties.
One area where quinoline-7-carboxylic acid has shown particular promise is in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in tumor progression. For example, studies have shown that certain quinoline-7-carboxylic acid derivatives exhibit potent activity against kinases and other enzymes that are overexpressed in cancer cells.
Additionally, quinoline-7-carboxylic acid has been explored as a component in the treatment of infectious diseases. Its structural features make it an effective scaffold for designing compounds that can interfere with bacterial and viral replication. Recent research has highlighted its role in developing novel antibiotics and antiviral agents, particularly against drug-resistant strains that pose significant therapeutic challenges.
The synthesis of quinoline-7-carboxylic acid itself is well-established and can be achieved through several routes. One common method involves the oxidation of 7-methylquinoline using strong oxidizing agents such as potassium permanganate or chromic acid. Alternatively, it can be synthesized via carboxylation reactions involving appropriate quinoline precursors.
In academic research, quinoline-7-carboxylic acid has been utilized as a building block for more complex heterocyclic systems. Its ability to undergo various chemical transformations makes it an invaluable intermediate in synthetic chemistry. Researchers have leveraged its reactivity to construct intricate molecular architectures with potential applications in materials science and catalysis.
The pharmacological evaluation of quinoline-7-carboxylic acid derivatives has revealed several interesting findings. These studies have not only identified new lead compounds but also provided insights into the structural requirements necessary for optimal biological activity. For instance, modifications at the 3- and 4-positions of the quinoline ring have been shown to significantly influence potency and selectivity.
The development of computational models has further enhanced the utility of quinoline-7-carboxylic acid in drug discovery. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of derivatives and identify promising candidates for further optimization. This approach has accelerated the process of identifying novel therapeutic agents and has reduced the time and cost associated with traditional trial-and-error methods.
In conclusion, quinoline-7-carboxylic acid (CAS No. 1078-30-4) represents a versatile and highly valuable scaffold in modern chemical biology and medicinal chemistry. Its broad range of biological activities, coupled with its ease of functionalization, makes it an indispensable tool for drug discovery. As research continues to uncover new applications for this compound, its importance in developing next-generation therapeutics is likely to grow even further.
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